molecular formula C12H20O10 B12077331 4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol

4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol

Cat. No.: B12077331
M. Wt: 324.28 g/mol
InChI Key: JWMBOBQNPBCYER-UHFFFAOYSA-N
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Description

Neocarrabiose is a disaccharide derived from the hydrolysis of carrageenan, a sulfated polysaccharide found in red seaweeds It consists of two sugar units: 3,6-anhydro-α-D-galactopyranose and β-D-galactopyranose, with sulfate groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: These enzymes cleave the β-(1→4) glycosidic bonds in carrageenan, resulting in the formation of neocarrabiose and other oligosaccharides .

Industrial Production Methods: Industrial production of neocarrabiose involves the cultivation of marine bacteria that produce carrageenases. These bacteria are grown under controlled conditions to optimize enzyme production. The enzymes are then harvested and used to hydrolyze carrageenan, yielding neocarrabiose .

Chemical Reactions Analysis

Types of Reactions: Neocarrabiose undergoes various chemical reactions, including hydrolysis, oxidation, and sulfation. The hydrolysis of neocarrabiose can be catalyzed by specific enzymes, resulting in the formation of monosaccharides .

Common Reagents and Conditions:

Major Products: The primary products of these reactions include monosaccharides, neocarrabiose sulfate, and other sulfated oligosaccharides .

Mechanism of Action

Neocarrabiose exerts its effects primarily through its interaction with enzymes and other biological molecules. The sulfate groups on neocarrabiose play a crucial role in its binding to enzymes, facilitating the hydrolysis of polysaccharides. The molecular targets include glycosidic bonds in carrageenan, which are cleaved by carrageenases to produce neocarrabiose .

Comparison with Similar Compounds

Uniqueness: Neocarrabiose is unique due to its specific sulfate groups and its derivation from carrageenan. This gives it distinct properties, such as its ability to form highly viscous solutions and its stability over a wide pH range .

Properties

IUPAC Name

4-[(4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMBOBQNPBCYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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